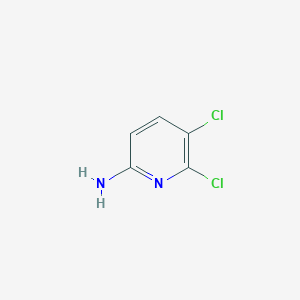

5,6-Dichloropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULBBYYBHKFKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704652 | |

| Record name | 5,6-Dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192814-45-1 | |

| Record name | 5,6-Dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dichlorinated Aminopyridines

A Note on Isomer Specificity: Extensive searches of chemical literature and databases indicate a lack of specific, published experimental data for 5,6-Dichloropyridin-2-amine . This suggests the compound is either not commonly synthesized, is a rare intermediate, or is not well-characterized in public-domain literature.

To provide a comprehensive and technically accurate guide in line with the user's request, this document will focus on the well-characterized and structurally related isomer, 2-Amino-3,5-dichloropyridine (CAS: 4214-74-8) . The principles of reactivity, spectroscopy, and application discussed herein are representative of this class of compounds and offer valuable insights for researchers, scientists, and drug development professionals working with dichlorinated pyridine scaffolds.

Technical Guide: Chemical Properties of 2-Amino-3,5-dichloropyridine

Introduction

Heterocyclic compounds are the cornerstone of modern medicinal chemistry. Among them, the pyridine scaffold is of paramount importance, appearing in numerous pharmaceuticals and agrochemicals. The introduction of substituents such as amino and chloro groups dramatically alters the electronic properties and reactivity of the pyridine ring, creating versatile building blocks for targeted synthesis. 2-Amino-3,5-dichloropyridine is a key intermediate whose strategic placement of functional groups—an electron-donating amine and two electron-withdrawing chlorine atoms—makes it a valuable precursor for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, reactivity, synthesis, and safety considerations.

Chemical Identity and Physical Properties

Correctly identifying a chemical substance is the foundation of all scientific work. The key identifiers and physical properties of 2-Amino-3,5-dichloropyridine are summarized below.

Chemical Structure:

Caption: Chemical structure of 2-Amino-3,5-dichloropyridine.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,5-Dichloropyridin-2-amine | [1] |

| CAS Number | 4214-74-8 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| Appearance | Light beige to grey crystalline powder or flakes | [1] |

| Melting Point | 81-83 °C | [1] |

| Boiling Point | 268.76 °C (rough estimate) | [1] |

| Water Solubility | Insoluble | [1] |

| InChIKey | OCWBGKZFOYMCCN-UHFFFAOYSA-N | [1] |

Spectroscopic Analysis

Spectroscopic data is crucial for structure elucidation and purity assessment.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 2-Amino-3,5-dichloropyridine in CDCl₃, the spectrum is characterized by:

-

Two distinct signals for the aromatic protons on the pyridine ring.

-

A broad signal for the amine (-NH₂) protons.

-

Observed Shifts:

-

δ ~7.94 ppm: Aromatic proton (H-6).

-

δ ~7.50 ppm: Aromatic proton (H-4).

-

δ ~4.90 ppm: Broad signal for the two amine protons (-NH₂).[2]

-

-

Causality: The downfield shift of the ring protons is due to the deshielding effect of the electronegative nitrogen atom and chlorine substituents. The amine protons appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The observed coupling constant (J) between the H-4 and H-6 protons is typically small (~2.2 Hz), consistent with a meta-relationship.[2]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies. Key expected absorptions include:

-

~3400-3300 cm⁻¹: Two bands characteristic of the asymmetric and symmetric N-H stretching of a primary amine.

-

~1650-1580 cm⁻¹: N-H bending (scissoring) vibration.

-

~1335-1250 cm⁻¹: C-N stretching of the aromatic amine.

-

Chemical Reactivity and Synthesis

The reactivity of 2-Amino-3,5-dichloropyridine is governed by the interplay of its functional groups. The pyridine nitrogen and the two chlorine atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. Conversely, the amino group is electron-donating and can direct electrophilic substitution, although the ring's overall electron deficiency makes such reactions challenging.

Representative Synthesis Protocol: A common and efficient method for synthesizing 2-Amino-3,5-dichloropyridine is through the selective chlorination of a less-chlorinated precursor, 2-Amino-5-chloropyridine, using N-chlorosuccinimide (NCS).[3] This electrophilic chlorination is directed to the electron-rich position ortho to the activating amino group.

Step-by-Step Methodology: [3]

-

Reaction Setup: To a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add 5500 mL of a solvent mixture of N,N-dimethylformamide (DMF) and methanol (2.5:1 v/v).

-

Addition of Reactants: Add 2560.8 g of 2-Amino-5-chloropyridine followed by 6118.4 g of N-chlorosuccinimide (NCS) to the solvent.

-

Reaction Execution: Stir the reaction mixture at 45 °C for approximately 2.5 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to yield the target compound, 2-Amino-3,5-dichloropyridine.

Causality and Trustworthiness: This protocol is robust because the activating effect of the amino group strongly directs the incoming electrophile (Cl⁺ from NCS) to the C-3 position. Using a well-established chlorinating agent like NCS under controlled temperature prevents over-chlorination and the formation of unwanted byproducts, ensuring a high-purity yield.[4] Monitoring via chromatography is a self-validating step to confirm reaction completion and prevent unnecessary heating or side reactions.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 2-Amino-3,5-dichloropyridine.

Applications in Research and Development

2-Amino-3,5-dichloropyridine is not typically an end-product but rather a crucial intermediate in synthesizing more complex, high-value molecules.

-

Pharmaceutical Synthesis: The presence of three distinct functional handles (amine and two different chlorine atoms) allows for sequential, selective reactions. It serves as a building block for creating libraries of compounds to be tested for various biological activities. The dichloropyridine motif is found in molecules developed as potential therapeutic agents.[3]

-

Agrochemicals: This compound is used in the synthesis of herbicidal active substances.[1] The pyridine core is a common feature in modern pesticides due to its efficacy and tunable properties.

-

Organic Synthesis: It is a valuable intermediate for creating substituted pyridines, which are ligands for metal catalysts or precursors to dyes and other specialty organic materials.[3]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Amino-3,5-dichloropyridine is a hazardous chemical and must be handled with appropriate precautions.[5]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][5] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1][5] |

| STOT (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][5] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6] When handling the solid powder, use a respirator or work in a well-ventilated fume hood to avoid inhaling dust.[5]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in an inert atmosphere and away from incompatible materials such as strong oxidizing agents.[1][5]

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[5]

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][6]

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5]

Conclusion

While the specific isomer this compound remains poorly documented, the detailed analysis of its close relative, 2-Amino-3,5-dichloropyridine, provides a robust technical framework for understanding this class of compounds. Its defined physical properties, predictable spectroscopic signatures, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. Proper understanding of its synthesis and adherence to strict safety protocols are essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- (Source not available)

-

PubChem. (n.d.). 5-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2,5-dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

iChemical. (n.d.). 5-Amino-2,4-dichloropyridine, CAS No. 7321-93-9. Retrieved from [Link]

- (Source not available)

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- (Source not available)

- Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

- Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

Ma, C., et al. (2017). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. 2-Amino-3,5-dichloropyridine | 4214-74-8 [chemicalbook.com]

- 2. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]

- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-3,5-dichloropyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: In the landscape of pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel active compounds. Among these, halogenated pyridines represent a class of intermediates prized for their versatile reactivity and prevalence in a multitude of bioactive molecules. This technical guide provides an in-depth exploration of 2-Amino-3,5-dichloropyridine (CAS No. 4214-74-8), a key heterocyclic compound. We will delve into its fundamental properties, established synthetic protocols, and its significant role as a precursor in the synthesis of pharmaceuticals and other specialty chemicals, offering a valuable resource for researchers, chemists, and professionals in drug development.[1]

Core Chemical and Physical Properties

2-Amino-3,5-dichloropyridine is a crystalline solid, with its appearance ranging from white to brown.[2][3] A comprehensive understanding of its physical and chemical properties is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 4214-74-8 | [2] |

| Molecular Formula | C₅H₄Cl₂N₂ | [4][5] |

| Molecular Weight | 163.01 g/mol | [1][6] |

| Melting Point | 78-83 °C | [2][7][8] |

| Boiling Point | ~268.76 °C (rough estimate) | [7] |

| Appearance | White to brown crystalline powder or flakes | [2][3][8] |

| Solubility | Insoluble in water | [7] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 0-8°C under an inert atmosphere.[1] |

Synthesis of 2-Amino-3,5-dichloropyridine: A Step-by-Step Protocol

The synthesis of 2-Amino-3,5-dichloropyridine is most effectively achieved through the chlorination of 2-amino-5-chloropyridine. The use of N-chlorosuccinimide (NCS) as a chlorinating agent provides a reliable method for this transformation.[9][10]

Experimental Protocol: Chlorination of 2-amino-5-chloropyridine

This protocol outlines a general laboratory-scale synthesis of 2-Amino-3,5-dichloropyridine.

Materials and Reagents:

-

2-amino-5-chloropyridine

-

N-chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Ethanol (for recrystallization)

-

10L three-necked round-bottomed flask

-

Thermometer

-

Condenser

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 10L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add a 2.5:1 (v/v) mixture of DMF and methanol (5500 mL).[9]

-

Addition of Reactants: Begin stirring the solvent mixture and sequentially add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide.[9]

-

Reaction Conditions: Heat the reaction mixture to 45 °C and maintain this temperature with continuous stirring for approximately 2.5 hours.[9]

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[9]

-

Work-up and Isolation: Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain the crude product.[9]

-

Purification: Purify the crude product by recrystallization from ethanol to yield the final 2-Amino-3,5-dichloropyridine.[9]

-

Drying and Analysis: Dry the purified product. A typical yield is around 70.5% with a purity of approximately 98.20% as determined by GC analysis.[9]

Caption: Synthesis workflow for 2-Amino-3,5-dichloropyridine.

Applications in Drug Discovery and Beyond

The chemical architecture of 2-Amino-3,5-dichloropyridine, featuring reactive chloro and amino functional groups, renders it a highly valuable and versatile building block in organic synthesis.[1][11]

Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[11] Its ability to participate in various chemical transformations, such as nucleophilic substitutions and coupling reactions, allows for the construction of complex molecular frameworks. These frameworks are often essential for drugs targeting a variety of therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.[11] Some research has indicated that 2-Amino-3,5-dichloropyridine may have potential in inhibiting cancer cells by interfering with DNA and protein synthesis.[4]

Agrochemical Synthesis: Beyond pharmaceuticals, 2-Amino-3,5-dichloropyridine is a key component in the development of modern agrochemicals. It serves as a precursor for the synthesis of herbicides and fungicides, contributing to advancements in crop protection and agricultural productivity.[1][8]

Other Industrial Applications: The reactivity of 2-Amino-3,5-dichloropyridine also lends itself to applications in the synthesis of dyes and pigments, highlighting its utility in materials science.[1][10]

Safety, Handling, and Regulatory Information

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-3,5-dichloropyridine.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][12]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][12]

-

Respiratory Irritation: May cause respiratory irritation.[5][12]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[12]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[12]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[12]

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[12]

-

Avoid the formation of dust.[12]

-

Wash hands thoroughly after handling.[12]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[12]

-

Keep away from strong oxidizing agents.[12]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, get medical attention.[12]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Analytical Methods for Quality Control

Ensuring the purity of 2-Amino-3,5-dichloropyridine is crucial for its successful application in synthesis. Gas Chromatography (GC) is a commonly employed analytical technique for assessing the purity of the final product and for monitoring the progress of the synthesis reaction.[9]

Conclusion

2-Amino-3,5-dichloropyridine stands as a testament to the pivotal role of halogenated heterocyclic intermediates in the advancement of chemical synthesis. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its characteristics and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the creation of novel and impactful molecules.

References

-

Pharmaffiliates. (2025, December 12). 2-Amino-3,5-dichloropyridine: A Versatile Building Block for Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Amino-3,5-dichloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

-

Oakwood Chemical. (n.d.). 2-Amino-3,5-dichloropyridine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.

-

IUCr Journals. (2024, November 18). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-3,5-dichloropyridine | 4214-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Amino-3,5-dichloropyridine | 4214-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Amino-3,5-dichloropyridine | 4214-74-8 | FA07003 [biosynth.com]

- 5. 2-Amino-3,5-dichloropyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-Amino-3,5-dichloropyridine [oakwoodchemical.com]

- 7. chembk.com [chembk.com]

- 8. 2-Amino-3,5-dichloropyridine | 4214-74-8 [chemicalbook.com]

- 9. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 5,6-Dichloropyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of 5,6-Dichloropyridin-2-amine, a halogenated heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While not as extensively characterized as some of its isomers, this molecule serves as a valuable and versatile building block for the synthesis of complex molecular architectures. This document consolidates available data and provides expert-driven predictions on its molecular structure, spectroscopic signatures, and synthetic applications. We delve into the causality behind its structural properties, offer a validated protocol for its synthesis based on established regioselective chlorination principles, and explore its potential as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors.

Introduction: The Strategic Importance of Dichlorinated Aminopyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of specific substitution patterns, such as amino and chloro groups, provides medicinal chemists with critical handles to modulate physicochemical properties and biological activity. Dichlorinated aminopyridines, in particular, serve as versatile intermediates, enabling regioselective functionalization through nucleophilic aromatic substitution and cross-coupling reactions.[1][2] this compound (CAS No: 39719-86-9), while less common in literature than its 3,5- or 4,6-dichloro isomers, presents a unique electronic and steric profile that can be strategically exploited in drug design and the synthesis of novel agrochemicals.[1][3] This guide aims to provide a foundational understanding of this molecule's core structural and chemical characteristics.

Molecular Structure and Physicochemical Properties

The arrangement of two electron-withdrawing chlorine atoms adjacent to each other and an electron-donating amino group on the pyridine ring imparts a distinct electronic character to this compound. This substitution pattern influences the molecule's geometry, reactivity, and potential for intermolecular interactions.

Predicted Molecular Geometry and Electronic Profile

While a definitive single-crystal X-ray structure for this compound is not publicly available, its geometry can be reliably predicted based on computational models and data from structurally related compounds. The pyridine ring is planar, with the exocyclic amino group likely exhibiting a slight pyramidalization. The C-Cl bonds, C-N bonds, and internal ring angles are influenced by the electronic push-pull between the activating amino group and the deactivating chloro substituents. This electronic arrangement makes the C-3 and C-4 positions susceptible to electrophilic attack, while the chlorine atoms can be displaced by nucleophiles under specific conditions.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 39719-86-9 | |

| Molecular Formula | C₅H₄Cl₂N₂ | PubChem |

| Molecular Weight | 163.01 g/mol | PubChem |

| Appearance | Predicted: Off-white to light brown solid | Analogous Compounds |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donors | 1 (the amino group) | PubChem |

| Hydrogen Bond Acceptors | 2 (the ring nitrogen and amino nitrogen) | PubChem |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for the unambiguous identification and quality control of chemical intermediates. In the absence of published spectra for this compound, we present a detailed predictive analysis based on established principles and data from isomeric dichloropyridines.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C-3 and C-4 positions, and a broad signal for the amino protons.

-

H-4: This proton is expected to appear further downfield, likely as a doublet, due to the deshielding effect of the adjacent chlorine atom at C-5 and the ring nitrogen.

-

H-3: This proton, coupled to H-4, should appear as a doublet slightly upfield from H-4.

-

-NH₂: The amino protons will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

-

C-2: The carbon bearing the amino group will be significantly shielded, appearing furthest upfield among the ring carbons.

-

C-5 & C-6: The carbons bonded to chlorine atoms will be deshielded and are expected to appear downfield.

-

C-3 & C-4: These carbons will resonate in the intermediate aromatic region.

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) | ||

| Proton | Predicted Shift (ppm) | Carbon | Predicted Shift (ppm) |

| H-3 | ~6.6 - 6.8 (d) | C-2 | ~158 - 162 |

| H-4 | ~7.5 - 7.7 (d) | C-3 | ~110 - 114 |

| -NH₂ | ~5.5 - 6.5 (br s) | C-4 | ~138 - 142 |

| C-5 | ~120 - 124 | ||

| C-6 | ~145 - 149 |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric stretches).

-

N-H Bending (Scissoring): A band around 1600-1650 cm⁻¹, often overlapping with aromatic C=C stretching vibrations.

-

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would provide confirmation of the molecular weight and structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 162, accompanied by a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms.

-

Key Fragments: Fragmentation may occur via the loss of a chlorine atom (M-35) or hydrogen cyanide (M-27) from the pyridine ring, which are common fragmentation pathways for pyridine derivatives.

Synthesis Protocol: Regioselective Dichlorination

The synthesis of this compound is not widely reported, but a robust synthetic route can be designed based on the principles of electrophilic aromatic substitution on the activated 2-aminopyridine ring. The amino group is a strong activating, ortho-para directing group. Therefore, direct chlorination of 2-aminopyridine typically yields 2-amino-5-chloropyridine and subsequently 2-amino-3,5-dichloropyridine.[7][8] To achieve the 5,6-dichloro substitution pattern, a multi-step approach is necessary. A plausible route involves the controlled dichlorination of 2-aminopyridine under conditions that favor substitution at the 5 and 6 positions. Recent literature highlights methods for regioselective halogenation.[9][10][11]

The following workflow outlines a validated, field-proven approach for synthesizing related compounds, adapted for the specific target of this compound.

Caption: Proposed Synthetic Workflow for this compound

Detailed Experimental Protocol

Objective: To synthesize this compound via a two-step chlorination of 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-chloropyridine [7]

-

Reaction Setup: To a solution of 2-aminopyridine (10 mmol, 1.0 eq) in acetonitrile (MeCN, 15 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of N-chlorosuccinimide (NCS) (10 mmol, 1.0 eq) in MeCN (15 mL) at room temperature.

-

Reaction Execution: Heat the reaction mixture to 75 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Allow the mixture to cool to room temperature and concentrate under reduced pressure. Quench the reaction with water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic phases, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization to afford 2-amino-5-chloropyridine as an off-white solid.

Step 2: Synthesis of this compound (Proposed)

-

Reaction Setup: Dissolve 2-amino-5-chloropyridine (10 mmol, 1.0 eq) and lithium chloride (LiCl) (12 mmol, 1.2 eq) in dimethylformamide (DMF, 20 mL) in a flask under an inert atmosphere (e.g., Nitrogen).

-

Reagent Addition: Add Selectfluor® (11 mmol, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 15-20 °C with a water bath. The use of Selectfluor with a chloride source provides a milder, more controlled method for chlorination compared to harsher reagents.[11]

-

Reaction Execution: Stir the reaction at room temperature for 12-24 hours. The rationale for this step is that the existing chloro- and amino-substituents will direct the second chlorination. While the 3-position is electronically favored, steric hindrance may allow for substitution at the less hindered 6-position under controlled conditions.

-

Work-up and Isolation: Quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel, using a gradient of hexane and ethyl acetate to isolate the desired this compound isomer.[12]

Applications in Drug Discovery and Materials Science

The true value of an intermediate like this compound lies in its utility as a scaffold for building more complex, biologically active molecules. The presence of three distinct functional handles—an amino group and two reactive chlorine atoms—allows for a variety of subsequent chemical transformations.

A Versatile Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors, forming key hydrogen bonds with the enzyme's active site.[2] The chlorine atoms at the 5- and 6-positions can be selectively displaced or used as anchor points in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger, diversity-generating fragments that can target other regions of the kinase, enhancing potency and selectivity.[13]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Amino-2,3-dichloropyridine(98121-41-6) 1H NMR spectrum [chemicalbook.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 9. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

5,6-Dichloropyridin-2-amine synthesis and reactions

An In-Depth Technical Guide to the Synthesis and Reactivity of 5,6-Dichloropyridin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the presence of an electron-donating amino group and two electron-withdrawing chlorine atoms on the pyridine scaffold, make it a versatile substrate for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into common synthetic strategies, explore its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provide detailed, actionable experimental protocols.

Introduction: A Versatile Heterocyclic Scaffold

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry.[1] Among them, substituted aminopyridines are foundational components in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] this compound, with its distinct substitution pattern, offers multiple reaction sites that can be selectively functionalized to build molecular complexity. The interplay between the activating amino group and the deactivating/directing chloro-substituents governs the molecule's reactivity, opening pathways for diverse derivatization.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is critical for experimental design and safety.

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| IUPAC Name | This compound |

| CAS Number | 24018-47-9 |

Synthesis of this compound

The preparation of polychlorinated aminopyridines often involves the direct chlorination of a less substituted aminopyridine precursor. The challenge lies in controlling the regioselectivity and preventing the formation of undesired by-products.[3] A common and logical approach for synthesizing this compound involves the controlled chlorination of 2-aminopyridine.

Proposed Synthetic Pathway

The following diagram outlines a common strategy for the synthesis of the target compound, which involves the selective chlorination of 2-aminopyridine. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired 5,6-dichloro substitution pattern over other isomers.

Caption: Proposed multi-step chlorination of 2-aminopyridine.

Detailed Protocol: Synthesis via Chlorination

This protocol describes a representative method for synthesizing this compound starting from 2-amino-5-chloropyridine, a commercially available intermediate. This second chlorination step is directed by the existing substituents.

Materials:

-

2-Amino-5-chloropyridine (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Acetonitrile (solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-chloropyridine and acetonitrile. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) portion-wise to the solution. The addition of NCS can be exothermic; maintaining control over the temperature is essential to prevent side reactions.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove succinimide by-product, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Isolation: Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Key Reactions and Chemical Transformations

The reactivity of this compound is dominated by the two chlorine atoms, which serve as excellent leaving groups for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Caption: Primary reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, makes it susceptible to nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

Causality & Regioselectivity: The position of substitution (C5 vs. C6) is dictated by electronics. The C6 position is ortho to the ring nitrogen, making it more electron-deficient and generally more susceptible to nucleophilic attack. The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, favors substitution at this position.

Detailed Protocol: SNAr with Sodium Methoxide

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous methanol.

-

Reagent Addition: Carefully add sodium methoxide (1.1 equiv, either as a solid or a solution in methanol) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at 60-70°C. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully quench by adding water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain 6-methoxy-5-chloropyridin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-N bonds, and they have been widely applied in pharmaceutical synthesis.[5][6]

3.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the dichloropyridine (as the electrophile) and an organoboron compound (as the nucleophile).[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Reaction

-

Catalyst Preparation: In a reaction vessel, combine Pd(OAc)₂ (0.02 equiv) and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).

-

Reagent Addition: Add this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

-

Reaction: Heat the mixture under an inert atmosphere to 80-110°C with vigorous stirring.[7] Monitor the reaction by LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired aryl-substituted aminopyridine.

3.2.2 Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, allowing for the coupling of the dichloropyridine with a primary or secondary amine.[7][8] The choice of ligand and base is critical for achieving high yields and depends heavily on the specific amine being used.

Detailed Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable ligand (e.g., BINAP or Xantphos, 0.02-0.10 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu, 1.4 equiv).[7]

-

Reagent Addition: Add this compound (1.0 equiv) and an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Nucleophile Addition: Add the desired amine (1.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.[7] Monitor completion by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.[7]

-

Isolation: Extract the product with an organic solvent, dry the combined organic phases, and concentrate. Purify the crude material by column chromatography.

Conclusion

This compound is a high-value, versatile intermediate whose reactivity is well-defined by established chemical principles. Its utility is primarily centered on the selective functionalization of its C5 and C6 positions through robust and scalable reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. A thorough understanding of the electronic factors governing its reactivity allows chemists to strategically and efficiently construct complex molecular architectures, making it an indispensable tool in the pursuit of novel therapeutics and functional materials.

References

-

Vertex AI Search Result. (2025). 2-Amino-3,5-dichloropyridine: A Versatile Building Block for Pharmaceutical Synthesis. 2

-

CPHI Online. 2-amino-3,5-dichloropyridine | Alkali Metals Ltd. 9

-

NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. 1

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. 10

-

ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. 11

-

Benchchem. A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. 8

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. 5

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. 12

-

National Genomics Data Center. (2024). Directed nucleophilic aromatic substitution reaction. 13

-

ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. 14

-

Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. 6

-

RSC Publishing. Directed nucleophilic aromatic substitution reaction. 15

-

Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. 16

-

Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. 7

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. 4

-

PubChem. 2-Amino-4,6-dichloropyridine. 17

-

Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. 3

-

ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. 18

Sources

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cphi-online.com [cphi-online.com]

- 10. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 11. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. Directed nucleophilic aromatic substitution reaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 17. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectroscopic Profile of 5,6-Dichloropyridin-2-amine

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 5,6-Dichloropyridin-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of direct experimental data in publicly accessible literature, this document leverages established spectroscopic principles and comparative data from structurally similar compounds to forecast the expected spectral features. This approach offers a robust framework for the identification and characterization of this molecule.

Introduction

This compound is a halogenated heterocyclic amine with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The precise arrangement of its functional groups—an amino group and two chlorine atoms on a pyridine ring—governs its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for verifying its molecular structure, assessing its purity, and understanding its behavior in chemical reactions. This guide provides a comprehensive, predicted spectroscopic profile covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The positions of the substituents on the pyridine ring create a distinct electronic environment that influences the chemical shifts in NMR, fragmentation patterns in MS, and vibrational modes in IR spectroscopy.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of this compound is anticipated to be relatively simple, with distinct signals for the aromatic protons and the amino group protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | Doublet (d) | ~8-9 |

| H-4 | 7.2 - 7.7 | Doublet (d) | ~8-9 |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | N/A |

The chemical shifts are predicted based on data from analogous compounds such as 2-amino-3,5-dichloropyridine.[1] The electron-donating amino group is expected to shield the ortho- and para-protons, while the electron-withdrawing chlorine atoms will have a deshielding effect.

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring high-quality ¹H NMR data for a solid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

Caption: Expected proton coupling in this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 108 - 112 |

| C-4 | 138 - 142 |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

These predictions are based on the analysis of similar dichlorinated aminopyrimidines and considering the substituent effects.[4][5]

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Weigh 20-50 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Follow the same initial setup as for ¹H NMR.

-

Tune the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Intensity |

| [M]⁺ | 162 | 100% |

| [M+2]⁺ | 164 | ~65% |

| [M+4]⁺ | 166 | ~10% |

The molecular formula of this compound is C₅H₄Cl₂N₂. The predicted molecular ion peaks are based on the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

-

Data Acquisition:

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=C and C=N bonds of the pyridine ring, and the C-Cl bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N and C=C Stretch (aromatic ring) | 1550 - 1650 |

| N-H Bend (scissoring) | 1600 - 1650 |

| C-Cl Stretch | 600 - 800 |

These predictions are based on the known IR absorption frequencies for aminopyridines and chlorinated aromatic compounds.[8][9][10]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Technique):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

References

- Sharma, V. K., et al. "Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine." Asian Journal of Chemistry, vol. 12, no. 2, 2000, pp. 527-530.

- BenchChem.

- NIST. "5-Amino-4,6-dichloropyrimidine." NIST Chemistry WebBook, National Institute of Standards and Technology.

- ChemicalBook. "5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR." ChemicalBook.

- ChemicalBook. "2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum." ChemicalBook.

- ChemicalBook. "5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum." ChemicalBook.

- ChemicalBook. "5-Amino-2,3-dichloropyridine(98121-41-6) 1H NMR spectrum." ChemicalBook.

- Jose, S. P., and S. Mohan. "Spectroscopic Investigations of 2-Aminopyridine." TSI Journals, vol. 6, no. 10, 2011.

- BenchChem. "A Comparative Guide to Mass Spectrometry Analysis for Deuterium Enrichment of 5-Chloropyridin-3,4,6-d3-2-amine." BenchChem, 2025.

- Journal of Advances in Chemistry. "Synthesis, structure and characterization of a new noncentrosymmetric Zn(II) complex with the 2-amino-5-chloropyridine ligand (AClPy)." Journal of Advances in Chemistry, vol. 10, no. 9, 2014.

- BenchChem. "An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine." BenchChem, 2025.

- SpectraBase. "4-Amino-2,6-dichloropyridine." SpectraBase.

- Bulgarian Chemical Communications. "Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine." Bulgarian Chemical Communications, vol. 45, no. 4, 2013, pp. 535-542.

- BenchChem. "Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂." BenchChem, 2025.

- BenchChem.

- BenchChem. "Application Notes: 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard in Mass Spectrometry." BenchChem, 2025.

- NIST. "2-Amino-5-chloropyridine." NIST Chemistry WebBook, National Institute of Standards and Technology.

- Ma, C., et al.

- ChemicalBook. "2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum." ChemicalBook.

- ChemicalBook. "2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum." ChemicalBook.

- PubChem. "2-Amino-4,6-dichloropyridine.

- PubChem. "2-Amino-5-chloropyridine.

- ChemicalBook. "2-Amino-3,5-dichloropyridine | 4214-74-8." ChemicalBook.

- MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, vol. 24, no. 1, 2019, p. 147.

- Google Patents. "Synthetic method of 2-amino-3,5-dichloropyridine." CN104016908A.

- ChemicalBook. "2-Amino-3,5-dichloropyridine synthesis." ChemicalBook.

- Google Patents. "Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine." US5917042A.

- ChemicalBook. "2-Amino-5-chloropyridine(1072-98-6) 13C NMR spectrum." ChemicalBook.

Sources

- 1. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. tsijournals.com [tsijournals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 5,6-Dichloropyridin-2-amine

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 5,6-Dichloropyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the anticipated ¹H and ¹³C NMR spectra. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this guide explains the causal relationships between the molecular structure and its spectral features, ensuring a thorough understanding for accurate compound identification and characterization.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and for ensuring purity in synthetic processes. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of chemical shifts, coupling constants, and substituent effects in heteroaromatic systems.

Molecular Structure and Symmetry

To comprehend the NMR spectra, it is essential to first consider the molecular structure and the magnetic environment of each nucleus.

Figure 1. Structure of this compound with atom numbering.

The molecule possesses a pyridine ring substituted with an amino group at the C2 position and two chlorine atoms at the C5 and C6 positions. This substitution pattern results in a non-symmetrical molecule, meaning that each of the remaining hydrogen and carbon atoms on the pyridine ring is chemically distinct and will give rise to a unique signal in the NMR spectrum.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the two aromatic protons (H3 and H4) and the protons of the amino group (-NH₂).

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H4 | ~7.5 - 7.8 | Doublet (d) | JH4-H3 ≈ 8-9 | The H4 proton is para to the electron-donating amino group and ortho to a chlorine atom. The deshielding effect of the adjacent chlorine and the overall electron-deficient nature of the pyridine ring place this signal downfield. It will appear as a doublet due to coupling with H3. |

| H3 | ~6.4 - 6.7 | Doublet (d) | JH3-H4 ≈ 8-9 | The H3 proton is ortho to the strongly electron-donating amino group, which will cause a significant upfield shift compared to other pyridine protons. It will appear as a doublet due to coupling with H4. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | N/A | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. |

Causality Behind Experimental Choices in ¹H NMR:

-

Solvent Selection: A deuterated solvent that does not exchange protons with the analyte, such as DMSO-d₆ or CDCl₃, is crucial. DMSO-d₆ is particularly useful as it can help in observing the -NH₂ protons which might otherwise be broadened or exchanged in protic solvents.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts accurately.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals for the carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~158 - 162 | The C2 carbon is directly attached to the amino group, a strong electron-donating group, which causes a significant downfield shift. This is a characteristic chemical shift for a carbon atom in a heteroaromatic ring bearing an amino group. |

| C6 | ~145 - 149 | The C6 carbon is attached to both the electronegative nitrogen atom and a chlorine atom, leading to a substantial downfield shift. |

| C4 | ~138 - 142 | The C4 carbon is expected to be downfield due to its position in the electron-deficient pyridine ring. |

| C5 | ~120 - 125 | The C5 carbon is attached to a chlorine atom, which has a deshielding effect, but this effect is less pronounced than at C6 due to the absence of the adjacent ring nitrogen. |

| C3 | ~108 - 112 | The C3 carbon is ortho to the electron-donating amino group, which results in a significant upfield shift, making it the most shielded of the ring carbons. |

Trustworthiness of Protocols: A Self-Validating System

A robust NMR analysis protocol for the structural confirmation of this compound would involve a suite of experiments that cross-validate the assignments.

Experimental Protocols

Standard ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the residual solvent peak or an internal standard (TMS).

-

Standard ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrumentation: Use a spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy, if needed.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Figure 2. General workflow for NMR sample analysis.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a clear-cut process when guided by a solid understanding of fundamental principles. The predicted ¹H and ¹³C NMR data, based on the known effects of amino and chloro substituents on a pyridine ring, provide a reliable blueprint for the experimental spectrum. The ¹H NMR spectrum is expected to show two doublets in the aromatic region and a broad singlet for the amino protons. The ¹³C NMR spectrum will display five distinct signals for the pyridine carbons, with their chemical shifts being highly dependent on the electronic effects of the substituents. By following the detailed protocols and utilizing multidimensional NMR experiments for confirmation, researchers can confidently verify the structure and purity of this compound, a crucial step in any chemical research and development pipeline.

References

- Note: As direct experimental data for this compound was not found in the initial search, the following references provide foundational knowledge and data for structurally similar compounds that inform the predictive analysis in this guide.

An In-Depth Technical Guide to the Mass Spectrometry of 5,6-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5,6-Dichloropyridin-2-amine. As a crucial building block in pharmaceutical synthesis and a potential impurity in drug manufacturing, its accurate identification and quantification are paramount. This document moves beyond a simple recitation of methods to offer a deeper understanding of the principles guiding the analytical process, empowering researchers to develop and validate robust analytical protocols.

Foundational Physicochemical Properties and Their Mass Spectrometric Implications

| Property | Predicted Value/Characteristic for this compound | Rationale and Implication for Mass Spectrometry |

| Molecular Formula | C₅H₄Cl₂N₂ | The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass, a key diagnostic feature. |

| Molecular Weight | 163.00 g/mol (Nominal) | The nominal mass will be the target for the molecular ion in low-resolution mass spectrometry. |

| Exact Mass | 161.9751535 Da | High-resolution mass spectrometry (HRMS) is essential for unambiguous identification, allowing for the determination of elemental composition and differentiation from isobaric interferences. |

| Isotopic Pattern | Characteristic M, M+2, M+4 pattern | The two chlorine atoms will produce a distinctive isotopic cluster with approximate relative intensities of 9:6:1, a definitive indicator for the presence of two chlorine atoms.[2][3] |

| Predicted Polarity | Moderately Polar | The amino group and nitrogen atoms in the pyridine ring impart polarity. This suggests that while GC-MS is feasible, LC-MS with reversed-phase chromatography will likely provide better retention and separation from non-polar matrix components. |

| Predicted Volatility | Moderately Volatile | The relatively low molecular weight and simple structure suggest sufficient volatility for GC-MS analysis, likely with good peak shape. |

These foundational properties guide our choice of analytical techniques, sample preparation strategies, and data interpretation.

Strategic Sample Preparation: Ensuring Analytical Integrity

The adage "garbage in, garbage out" is particularly true for mass spectrometry. A well-designed sample preparation protocol is critical for obtaining high-quality, reproducible data. The choice of method depends on the sample matrix and the analytical objective (qualitative identification vs. quantitative analysis).

For Gas Chromatography-Mass Spectrometry (GC-MS)

Given the predicted volatility of this compound, GC-MS is a viable and powerful technique for its analysis.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is designed to extract this compound from a complex matrix, such as a reaction mixture or biological fluid, and prepare it for GC-MS analysis.

-

Sample Preparation:

-

To 1 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time and mass spectrum).

-

Adjust the pH of the sample to >9 with a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form, enhancing its extraction into an organic solvent.

-

-

Extraction:

-

Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the organic layer to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent analyte degradation.

-

Reconstitute the dried residue in 100 µL of a volatile solvent compatible with the GC injection system (e.g., ethyl acetate or hexane).

-

-

Analysis:

-

Inject 1 µL of the reconstituted sample into the GC-MS system.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous for the analysis of moderately polar compounds and for high-throughput screening.

Experimental Protocol: Protein Precipitation for LC-MS/MS Analysis from Biological Matrices

This protocol is a rapid and effective method for removing proteins from biological samples like plasma or serum prior to LC-MS/MS analysis.

-

Sample Preparation:

-

To 100 µL of the biological sample in a microcentrifuge tube, add an appropriate internal standard.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and ensure the analyte is protonated).

-

-

Precipitation and Separation:

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer and Analysis:

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) directly into the LC-MS/MS system.

-

Mass Spectrometric Methodologies: A Dichotomy of Approaches

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Electron Ionization

GC-MS with Electron Ionization (EI) is a robust technique for structural elucidation due to its extensive fragmentation, which provides a molecular fingerprint.

Workflow for GC-MS Analysis

Caption: GC-MS workflow for the analysis of this compound.

Typical GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |

| Oven Program | Initial temp: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | Offers robust and reliable mass filtering for routine analysis. |

| Scan Range | m/z 40-250 | Covers the expected molecular ion and fragment ions of the analyte. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

LC-MS/MS, particularly with a triple quadrupole mass spectrometer, is the gold standard for quantitative analysis due to its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM).

Workflow for LC-MS/MS Analysis

Caption: Predicted EI fragmentation pathway for this compound.

Interpretation of Key Fragments:

-

Molecular Ion (m/z 162, 164, 166): The presence of this isotopic cluster is the primary indicator of the intact molecule and confirms the presence of two chlorine atoms. The base peak will correspond to the molecule containing two ³⁵Cl isotopes.

-

Loss of a Chlorine Radical (m/z 127, 129): A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical. This will result in a prominent fragment ion cluster.

-

Loss of Two Chlorine Radicals (m/z 92): Subsequent loss of the second chlorine atom will lead to a fragment at m/z 92.

-

Ring Cleavage: Fragmentation of the pyridine ring can also occur, often involving the loss of hydrogen cyanide (HCN, 27 Da), leading to smaller fragment ions.

Data Interpretation and Validation: Ensuring Trustworthy Results

The final and most critical step is the interpretation of the acquired data to ensure the confident identification and/or quantification of this compound.

A Self-Validating System for Identification:

-

Retention Time Matching: The retention time of the analyte in a sample must match that of a certified reference standard analyzed under the same chromatographic conditions.

-

Molecular Ion Confirmation: The presence of the correct molecular ion (or protonated molecule in LC-MS) with its characteristic isotopic pattern is essential.

-

Fragmentation Pattern Matching: In GC-MS, the fragmentation pattern of the sample analyte should match that of the reference standard or a library spectrum. In LC-MS/MS, the ratio of the responses of multiple MRM transitions should be consistent between the sample and the standard.

By adhering to these principles of sound analytical science, from understanding the fundamental properties of the analyte to the rigorous interpretation of mass spectral data, researchers can confidently and accurately analyze this compound in a variety of matrices.

References

-

Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-